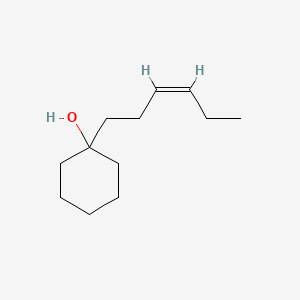

(Z)-1-(3-Hexenyl)cyclohexan-1-ol

Description

Contextualization within Unsaturated Alcohols and Cyclohexanol (B46403) Derivatives

Unsaturated alcohols, which contain both a hydroxyl group and at least one carbon-carbon double or triple bond, are a significant class of organic compounds. They serve as versatile intermediates in organic synthesis. The reactivity of the hydroxyl group can be influenced by the presence and proximity of the unsaturation, and vice versa.

(Z)-1-(3-Hexenyl)cyclohexan-1-ol is a specific example of a homoallylic alcohol, where the double bond is located between the third and fourth carbon atoms relative to the hydroxyl-bearing carbon. Cyclohexanol and its derivatives are fundamental structures in organic chemistry, appearing in numerous natural products and synthetic targets. The rigid, chair-like conformation of the cyclohexane (B81311) ring often imparts specific stereochemical outcomes in reactions. The combination of the cyclohexanol ring and the unsaturated hexenyl chain in this compound presents interesting synthetic and stereochemical challenges.

Historical Development and Significance of Related Alkenols and Cyclic Alcohols in Chemical Research

The synthesis of alcohols has been a cornerstone of organic chemistry for over a century. The development of organometallic reagents, such as Grignard reagents by Victor Grignard in 1900 and the earlier Barbier reaction, revolutionized the formation of carbon-carbon bonds and the synthesis of primary, secondary, and tertiary alcohols. wikipedia.orgnrochemistry.com These methods allow for the addition of alkyl, aryl, or alkenyl groups to carbonyl compounds like ketones and aldehydes. vaia.com The synthesis of tertiary alcohols, in particular, has been a subject of continuous research, with modern methods focusing on improving efficiency and stereoselectivity. researchgate.netmdpi.commsu.edu

A related and well-studied alkenol is (Z)-3-hexen-1-ol, commonly known as leaf alcohol. nist.gov This compound is a key component of the characteristic scent of freshly cut grass and is widely used in the flavor and fragrance industry. ebi.ac.uk Research into the synthesis and properties of leaf alcohol and its derivatives has provided valuable insights into the chemistry of (Z)-alkenes.

Cyclic alcohols, especially cyclohexanols, have also been central to the development of stereochemical theory. The work of chemists like D. H. R. Barton on conformational analysis in cyclohexane systems was pivotal in understanding the reactivity of substituted cyclohexanes. The stereochemical outcome of nucleophilic additions to cyclohexanones, for instance, is a well-documented area of study that is directly relevant to the synthesis of compounds like this compound. chegg.com

Fundamental Role of Stereochemistry in Unsaturated Cyclic Systems

Stereochemistry is paramount in understanding the properties and reactivity of molecules like this compound. The molecule possesses two key stereochemical features: the geometry of the carbon-carbon double bond and the stereocenter at the carbinol carbon of the cyclohexanol ring.

The addition of the (Z)-3-hexenyl group to cyclohexanone (B45756) creates a tertiary alcohol, with the C1 of the cyclohexane ring being a stereocenter. The approach of the nucleophilic hexenyl group to the planar carbonyl of cyclohexanone can occur from two faces, the axial or equatorial face, potentially leading to two different stereoisomers. The steric hindrance posed by the cyclohexyl ring and the attacking nucleophile plays a crucial role in determining the preferred direction of attack and thus the final stereochemistry of the alcohol. For bulky nucleophiles, attack from the less hindered equatorial direction is often favored. vaia.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | nih.gov |

| Molecular Weight | 182.30 g/mol | nih.gov |

| IUPAC Name | 1-[(Z)-hex-3-enyl]cyclohexan-1-ol | nih.gov |

| CAS Number | 93963-11-2 | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Exact Mass | 182.167065321 Da | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

93963-11-2 |

|---|---|

Formule moléculaire |

C12H22O |

Poids moléculaire |

182.30 g/mol |

Nom IUPAC |

1-[(Z)-hex-3-enyl]cyclohexan-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h3-4,13H,2,5-11H2,1H3/b4-3- |

Clé InChI |

SPUDXAQAHJIHFG-ARJAWSKDSA-N |

SMILES isomérique |

CC/C=C\CCC1(CCCCC1)O |

SMILES canonique |

CCC=CCCC1(CCCCC1)O |

Origine du produit |

United States |

Chemical Reactivity and Transformation Mechanisms of Z 1 3 Hexenyl Cyclohexan 1 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group significantly influences its reactivity. The carbon atom bearing the -OH group is sterically hindered and lacks a hydrogen atom, which prevents typical oxidation reactions and makes nucleophilic substitution and elimination reactions proceed through carbocation intermediates.

Direct acid-catalyzed esterification of tertiary alcohols like (Z)-1-(3-Hexenyl)cyclohexan-1-ol with carboxylic acids is generally inefficient. chemguide.co.uk The reaction is slow, reversible, and prone to elimination side reactions (dehydration) due to the stability of the tertiary carbocation intermediate formed under acidic conditions.

More effective methods for esterifying tertiary alcohols involve the use of more reactive carboxylic acid derivatives or specific catalysts:

Acyl Chlorides and Acid Anhydrides: In the presence of a non-nucleophilic base like pyridine, acyl chlorides or acid anhydrides react with the alcohol to form the corresponding ester. The reaction is typically faster than direct esterification and avoids the strongly acidic conditions that promote dehydration. chemguide.co.uk

Catalytic Approaches: The use of a sulfonic acid cation exchange resin in a non-aqueous system can facilitate the direct esterification of tertiary alcohols at lower temperatures (from -20°C to 50°C), which helps to minimize the competing elimination reaction. google.com

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | (Z)-1-(3-Hexenyl)cyclohexyl acetate (minor product, dehydration is major) |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | (Z)-1-(3-Hexenyl)cyclohexyl acetate |

| Esterification | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Gentle warming | (Z)-1-(3-Hexenyl)cyclohexyl acetate |

The synthesis of ethers from tertiary alcohols is also challenging. The Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is not feasible for producing tertiary ethers because the strong base required to form the alkoxide would cause the tertiary alkyl halide to undergo elimination. However, ethers can be formed under specific conditions. For instance, reacting the alcohol with a large excess of another alcohol under acidic conditions can lead to ether formation, though this is often a minor product compared to elimination.

Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because the carbon atom attached to the hydroxyl group does not have a hydrogen atom to be removed. Therefore, oxidation of this compound at the tertiary alcohol site without cleaving carbon-carbon bonds is not a facile process. Strong oxidizing agents under harsh conditions (e.g., hot, concentrated nitric acid) can cleave the molecule, leading to a complex mixture of smaller ketones and carboxylic acids.

Dehydration is a characteristic reaction of tertiary alcohols and occurs readily in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, often at mild temperatures. libretexts.org The reaction proceeds via an E1 mechanism. libretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group by the acid to form a good leaving group, an alkyloxonium ion. libretexts.orglibretexts.org

Loss of a water molecule to form a stable tertiary carbocation intermediate. libretexts.orglibretexts.org

A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, forming a double bond.

Dehydration of this compound can yield a mixture of isomeric alkenes, with the major product predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be favored. libretexts.org

| Potential Alkene Products from Dehydration |

| 1-((Z)-Hex-3-enyl)cyclohex-1-ene (Endocyclic, Major Product) |

| ((Z)-Hex-3-enylidene)cyclohexane (Exocyclic, Minor Product) |

Nucleophilic substitution reactions on tertiary alcohols proceed through an SN1 mechanism. ysu.edumsu.edu The hydroxyl group is a poor leaving group and must first be protonated by a strong acid (e.g., HBr, HCl) to form an alkyloxonium ion, which can then depart as a water molecule. libretexts.orgysu.edu This generates a tertiary carbocation, which is then attacked by the nucleophile (e.g., a halide ion). libretexts.orgysu.edujove.com

The SN1 reaction is often in competition with the E1 elimination reaction, especially at higher temperatures or with more basic nucleophiles. jove.com Using a strong acid like HBr in high concentration at a low temperature would favor the substitution product.

| Reaction Type | Reagent | Mechanism | Product |

| Nucleophilic Substitution | HBr | SN1 | 1-Bromo-1-((Z)-hex-3-enyl)cyclohexane |

| Nucleophilic Substitution | HCl | SN1 | 1-Chloro-1-((Z)-hex-3-enyl)cyclohexane |

Reactions at the (Z)-Hexenyl Double Bond

The carbon-carbon double bond in the hexenyl side chain is a site of high electron density, making it susceptible to electrophilic addition reactions. These reactions can often be carried out under conditions that leave the tertiary alcohol group intact.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), hydrogen gas (H₂) will add across the double bond to yield the corresponding saturated alkane. This reaction reduces the hexenyl group to a hexyl group.

Electrophilic Addition of Halogens: Halogens like bromine (Br₂) or chlorine (Cl₂) can add across the double bond to form a dihaloalkane. The reaction proceeds via a cyclic halonium ion intermediate.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide across the double bond.

Ozonolysis: Cleavage of the double bond can be achieved using ozone (O₃) followed by a workup step. Reductive workup (e.g., with zinc or dimethyl sulfide) yields two different aldehydes, while oxidative workup (e.g., with hydrogen peroxide) yields a carboxylic acid and an aldehyde.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene → Alkane | 1-(Hexyl)cyclohexan-1-ol |

| Halogenation | Br₂ in CCl₄ | Alkene → Vicinal Dibromide | 1-(3,4-Dibromohexyl)cyclohexan-1-ol |

| Epoxidation | m-CPBA | Alkene → Epoxide | 1-((Z)-3,4-Epoxyhexyl)cyclohexan-1-ol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O | Alkene → Aldehydes | 1-(2-Formylethyl)cyclohexan-1-ol and Propanal |

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition reactions are a fundamental class of reactions for alkenes, wherein the electron-rich pi bond attacks an electrophile. lasalle.edulibretexts.org This process typically involves the formation of a cationic intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.orgyoutube.com

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. youtube.commasterorganicchemistry.comyoutube.com The subsequent nucleophilic attack by the halide ion occurs from the side opposite the halonium ion, resulting in anti-addition. lasalle.edumasterorganicchemistry.com For this compound, this yields a vicinal dihalide.

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the more stable carbocation intermediate. The halide ion then attacks the carbocation. For the C3-C4 double bond in the hexenyl chain, the carbocation stability at C3 and C4 is similar, which can lead to a mixture of regioisomers.

Hydration: Acid-catalyzed hydration (using water in the presence of an acid like H₂SO₄) also follows Markovnikov's rule, adding a hydroxyl group to the more substituted carbon of the double bond to form a diol. youtube.com

| Reaction | Reagent | Intermediate | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|---|

| Halogenation | Br₂ in CH₂Cl₂ | Cyclic Bromonium Ion | 1-(3,4-Dibromohexyl)cyclohexan-1-ol | Anti-addition |

| Hydrohalogenation | HBr | Secondary Carbocation | 1-(3-Bromohexyl)cyclohexan-1-ol and 1-(4-Bromohexyl)cyclohexan-1-ol | Markovnikov addition (mixture of regioisomers) |

| Hydration | H₂O, H₂SO₄ | Secondary Carbocation | 1-(Hexan-3,4-diol)cyclohexan-1-ol | Markovnikov addition |

Catalytic Hydrogenation and Reduction of the Alkene

Catalytic hydrogenation is a process that reduces the carbon-carbon double bond to a single bond by adding molecular hydrogen (H₂) across the bond in the presence of a metal catalyst. organic-chemistry.org This reaction is characterized by its syn-addition stereochemistry, where both hydrogen atoms add to the same face of the double bond. lasalle.edu

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction converts this compound into its saturated analog, 1-(Hexyl)cyclohexan-1-ol. The process is highly efficient and typically proceeds under mild conditions of temperature and pressure.

| Reactant | Reagents | Product | Key Feature |

|---|---|---|---|

| This compound | H₂, Pd/C | 1-(Hexyl)cyclohexan-1-ol | Syn-addition of hydrogen |

Stereoselective Epoxidation and Dihydroxylation Protocols

Epoxidation: The alkene can be converted into an epoxide, a three-membered ring containing oxygen, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning the cis or trans geometry of the alkene is retained in the epoxide. Epoxidation of the (Z)-alkene will result in a cis-epoxide.

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome depends on the reagents used:

Anti-dihydroxylation: This is achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack by water occurs from the backside, leading to an anti-diol.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol.

| Transformation | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 1-((cis)-3,4-Epoxyhexyl)cyclohexan-1-ol | Syn-addition of oxygen |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (3R,4S)- or (3S,4R)-1-(Hexane-3,4-diol)cyclohexan-1-ol | Anti-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃, H₂O | (3R,4R)- or (3S,4S)-1-(Hexane-3,4-diol)cyclohexan-1-ol | Syn-addition |

Ozonolysis and Oxidative Cleavage Pathways

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). masterorganicchemistry.comwikipedia.org The initial reaction forms an unstable molozonide, which rearranges to a more stable ozonide intermediate. wikipedia.org The subsequent workup of the ozonide determines the final products. masterorganicchemistry.comyoutube.com

Cleavage of the C3-C4 double bond in this compound yields two smaller carbonyl-containing fragments.

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes or ketones. This pathway yields propanal and 3-(1-hydroxycyclohexyl)propanal.

Oxidative Workup: Using hydrogen peroxide (H₂O₂) converts the ozonide into ketones and carboxylic acids. Any aldehydes initially formed are oxidized. This pathway yields propanoic acid and 3-(1-hydroxycyclohexyl)propanoic acid.

| Workup Type | Reagents | Products |

|---|---|---|

| Reductive | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Propanal and 3-(1-hydroxycyclohexyl)propanal |

| Oxidative | 1. O₃ 2. H₂O₂ | Propanoic acid and 3-(1-hydroxycyclohexyl)propanoic acid |

Radical Addition Reactions to the Unsaturated System

While electrophilic addition is more common, alkenes can also undergo radical addition. A key example is the addition of HBr in the presence of peroxides (ROOR). The mechanism proceeds via a bromine radical, and the addition is regioselective in an anti-Markovnikov fashion. The bromine atom adds to the less substituted carbon (C4) to generate the more stable secondary radical at C3.

Furthermore, reactions with other radical species, such as hydroxyl radicals (•OH) in the atmosphere, are significant for related volatile organic compounds. researchgate.net The addition of the OH radical to the double bond is a primary degradation pathway, initiating a cascade of atmospheric oxidation reactions. nih.gov

Isomerization Studies of the (Z)-Double Bond

The (Z) or cis configuration of the double bond is generally less thermodynamically stable than the corresponding (E) or trans isomer due to steric hindrance. Isomerization from the (Z) to the (E) form can be induced by heat, light, or catalysis. nih.gov This process can occur through various mechanisms, including radical-mediated pathways or via transition metal catalysts that can facilitate the rotation around the carbon-carbon bond. nih.gov For instance, certain cobalt(I) complexes have been shown to be effective in isomerizing terminal alkenes to internal Z-alkenes, highlighting the potential for catalytic control over the double bond geometry. nih.gov

Cyclohexane (B81311) Ring Transformations

The tertiary alcohol on the cyclohexane ring is a key site for reactivity. Under strongly acidic and heated conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond within the cyclohexane ring, yielding 1-(3-Hexenyl)cyclohex-1-ene. This E1 elimination reaction proceeds through a tertiary carbocation intermediate. Alternatively, in the presence of a nucleophilic counter-ion like Br⁻ (from HBr), the carbocation can be trapped to give a substitution product, 1-bromo-1-(3-hexenyl)cyclohexane, via an Sₙ1 mechanism.

Ring Expansion and Contraction Methodologies

While specific studies detailing the ring expansion and contraction of this compound are not prevalent in the reviewed literature, its structural motifs suggest several plausible transformation pathways based on established synthetic methodologies for cyclic alcohols and ketones.

Ring Expansion: Ring expansion of a cyclohexanol (B46403) derivative often proceeds through the formation of a carbocation adjacent to the ring, which then undergoes rearrangement. masterorganicchemistry.com For this compound, this could be initiated under acidic conditions, where the hydroxyl group is protonated and eliminated as water. The resulting tertiary carbocation on the cyclohexane ring is adjacent to a strained ring system, creating a driving force for rearrangement to a less-strained seven-membered ring (a cycloheptane derivative). masterorganicchemistry.comyoutube.com

Alternatively, a two-step sequence involving oxidation of the tertiary alcohol to the corresponding ketone, 1-(3-hexenyl)cyclohexanone, would open up numerous possibilities. Methodologies applicable to such a ketone include:

Tiffeneau–Demjanov rearrangement: Reaction of the ketone with diazomethane would generate a homologous cycloheptanone.

Baeyer-Villiger oxidation: Treatment with a peroxy acid (e.g., m-CPBA) would yield a seven-membered lactone.

A classical approach for the ring expansion of cyclic olefins involves the formation and subsequent ring-opening of a gem-dihalocyclopropane. une.edu.au While this would typically target the alkene in the side chain, modification of the cyclohexane ring to a cyclohexene (B86901) would make it a viable substrate for such a transformation.

Ring Contraction: Ring contraction methodologies almost exclusively begin with a cyclic ketone. Therefore, oxidation of this compound would be a prerequisite. The resulting 1-(3-hexenyl)cyclohexanone could undergo a Favorskii rearrangement. researchgate.net This reaction, typically initiated by treating an α-haloketone with a base, proceeds through a cyclopropanone intermediate that opens to yield a cyclopentane carboxylic acid derivative. This represents a reliable method for contracting a six-membered ring to a five-membered one. researchgate.net

Functionalization of the Cyclohexane Ring

Direct functionalization of the saturated cyclohexane ring of this compound is challenging due to the unreactive nature of C-H bonds. However, standard methods of alkane chemistry could be applied, such as free-radical halogenation, to introduce a handle for further transformations. More targeted functionalizations typically rely on directing effects from the existing hydroxyl group or converting it into a more reactive species.

Dehydration of the tertiary alcohol under acidic conditions would lead to the formation of a mixture of cyclohexene isomers, with the double bond located either endocyclic (within the ring) or exocyclic. This new olefinic site provides a locus for a wide array of functionalization reactions, including:

Epoxidation

Diels-Alder cycloadditions nih.gov

Hydroboration-oxidation

Halogenation

These reactions allow for the introduction of diverse functional groups such as epoxides, diols, alkyl chains, and halogens onto the cyclohexane framework, significantly increasing the molecular complexity.

Mechanistic Studies of Key Transformation Pathways

Mechanistic insights into the reactivity of this compound can be inferred from studies on structurally similar compounds, particularly "Green Leaf Volatiles" (GLVs) like (Z)-3-hexen-1-ol and its esters (e.g., (Z)-3-hexenyl acetate). These molecules share the same reactive (Z)-3-hexenyl moiety, and their atmospheric degradation pathways, involving reactions with OH radicals and ozone, have been kinetically and mechanistically characterized.

Reaction Kinetics and Rate Constant Determinations

The kinetics of gas-phase reactions involving the hexenyl side chain are crucial for understanding its atmospheric lifetime and transformation pathways. Studies on analogous GLVs provide well-documented rate constants for reactions with key atmospheric oxidants. The primary mode of reaction is the addition of the oxidant to the C=C double bond. nih.gov

Rate coefficients for the gas-phase reactions of several cis-3-hexenyl esters with OH radicals and ozone have been determined experimentally at approximately 298 K. nih.govnih.govacs.org These values serve as excellent estimates for the reactivity of the double bond in this compound, as the bulky cyclohexanol group is not expected to significantly alter the electronic properties of the distant double bond.

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| cis-3-Hexenyl formate | OH Radical | (4.13 ± 0.45) × 10⁻¹¹ | nih.govacs.org |

| cis-3-Hexenyl acetate | OH Radical | (4.19 ± 0.38) × 10⁻¹¹ | nih.govacs.org |

| cis-3-Hexenyl formate | Ozone (O₃) | (4.5 ± 0.5) × 10⁻¹⁷ | nih.govacs.org |

| cis-3-Hexenyl acetate | Ozone (O₃) | (5.5 ± 0.6) × 10⁻¹⁷ | nih.govnih.gov |

| cis-3-Hexenyl isobutyrate | Ozone (O₃) | (7.9 ± 0.9) × 10⁻¹⁷ | nih.gov |

| cis-3-Hexenyl benzoate | Ozone (O₃) | (29.1 ± 3.2) × 10⁻¹⁷ | nih.gov |

Identification of Reaction Intermediates

Mechanistic studies on the atmospheric oxidation of GLVs have successfully identified key reaction intermediates.

Reaction with OH Radicals: The reaction is initiated by the electrophilic addition of the OH radical to the double bond. This process predominantly forms the most stable β-hydroxy radical intermediate. nih.gov For the (Z)-3-hexenyl chain, this would involve the formation of a radical at either C3 or C4, with a hydroxyl group attached to the adjacent carbon. Subsequent reactions of these peroxy radicals with nitric oxide (NO) can lead to the formation of organic nitrates and alkoxy radicals. researchgate.net

Reaction with Ozone (Ozonolysis): The ozonolysis of the alkene proceeds via a 1,3-dipolar cycloaddition mechanism to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.gov This intermediate rapidly decomposes into a carbonyl compound and a Criegee Intermediate (CI). For the (Z)-3-hexenyl chain, this decomposition would cleave the C3-C4 bond, yielding propanal and a three-carbon Criegee intermediate. These highly reactive CIs are crucial in atmospheric chemistry as they can be a significant source of OH radicals. nih.govresearchgate.net

Transition State Analysis and Energy Profiles

The conformational flexibility of the cyclohexane ring is a key factor in the energy profile of its reactions. The chair is the most stable conformation, but the molecule undergoes a chair-chair interconversion through higher-energy twist-boat and boat conformations. scielo.org.mx The energy barrier for the conformational inversion of a simple 1,3-cyclohexanedione system has been calculated to be 1.87 kcal/mol. scielo.org.mx For any reaction involving the cyclohexane ring or the attached hydroxyl group in this compound, the transition state's geometry will be influenced by these conformational energy landscapes.

Stereochemical Analysis and Conformational Investigations of Z 1 3 Hexenyl Cyclohexan 1 Ol

Elucidation of the (Z)-Configuration at the Alkene Moiety

In ¹H NMR spectroscopy, the vicinal coupling constant (³J) between the two protons across the double bond is a reliable indicator of its geometry. For (Z)-alkenes, the coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding (E)- or trans-isomer. openochem.orgiastate.edulibretexts.orgyoutube.comyoutube.com Therefore, by analyzing the splitting pattern of the signals for the vinylic protons in the ¹H NMR spectrum of 1-(3-Hexenyl)cyclohexan-1-ol, the (Z)-configuration can be confirmed if the coupling constant falls within the expected lower range.

¹³C NMR spectroscopy also provides valuable information for assigning the alkene geometry. The chemical shifts of the allylic carbon atoms in (Z)-isomers are typically shielded (shifted to a lower ppm value) compared to those in (E)-isomers due to the steric compression, often referred to as the γ-gauche effect. For instance, in but-2-ene, the methyl carbons of the (Z)-isomer resonate at a lower chemical shift (around 12 ppm) compared to the (E)-isomer (around 17 ppm). docbrown.info A similar trend would be expected for the allylic carbons of the hexenyl chain in the target molecule.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for the Alkene Moiety of (Z)-1-(3-Hexenyl)cyclohexan-1-ol

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H | Vinylic | 5.2 - 5.6 | Multiplet | ³J (H,H) = 6-12 |

| ¹³C | Vinylic | 120 - 135 | - | - |

| ¹³C | Allylic (to C=C) | Shielded relative to (E)-isomer | - | - |

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring in this compound is not planar but exists in various puckered conformations to relieve angle and torsional strain. The interplay of these conformations and the steric and electronic effects of the substituents at C1 determine the molecule's preferred three-dimensional shape.

The most stable conformation of a cyclohexane ring is the chair conformation, which has ideal tetrahedral bond angles and staggered arrangements of all substituents, thus minimizing both angle and torsional strain. gmu.edulibretexts.orgpressbooks.pub The cyclohexane ring can undergo a "ring flip" process, interconverting between two chair conformations. During this process, it passes through higher energy conformations, including the boat and the twist-boat (or skew-boat) conformers. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is more stable than the boat as it partially relieves these strains. However, the chair conformation remains the most populated conformer at equilibrium.

In a chair conformation, the substituents on the cyclohexane ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Due to 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring, substituents generally prefer the more spacious equatorial position. gmu.edupressbooks.publibretexts.org

For this compound, both the hydroxyl (-OH) group and the (Z)-3-hexenyl group are attached to the same carbon (C1). In a ring flip, if one group moves from an axial to an equatorial position, the other must do the opposite. The conformational equilibrium will favor the chair conformation where the sterically bulkier group occupies the equatorial position.

Table 2: Estimated A-Values and Conformational Preference for Substituents on the Cyclohexane Ring

| Substituent | Estimated A-Value (kcal/mol) | Preferred Position |

| Hydroxyl (-OH) | ~0.9 | Equatorial (in cyclohexanol) |

| (Z)-3-Hexenyl | > 2.0 (estimated) | Equatorial |

This strong preference for the equatorial placement of the bulky (Z)-3-hexenyl group will effectively "lock" the conformation of the cyclohexane ring, with the hydroxyl group predominantly occupying the axial position.

Chirality and Enantiomeric Purity Assessment

The C1 carbon of the cyclohexane ring in this compound is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a (Z)-3-hexenyl group, and two different carbon atoms within the cyclohexane ring. This means the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images).

The synthesis of a single enantiomer of a chiral tertiary alcohol like this compound requires an enantioselective synthetic strategy. A common approach is the asymmetric addition of an organometallic reagent to a prochiral ketone. In this case, the addition of a (Z)-3-hexenyl organometallic reagent (e.g., a Grignard or organolithium reagent) to cyclohexanone (B45756) in the presence of a chiral catalyst or ligand would be a viable route. acs.org

For example, a chiral ligand could coordinate to the metal of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack on one of the two enantiotopic faces of the cyclohexanone carbonyl group, leading to an excess of one enantiomer of the product.

If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral resolution techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.govresearchgate.netphenomenex.comchiralpedia.com The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral compounds, including alcohols. nih.govresearchgate.net

Derivatization followed by Separation: An alternative approach involves converting the enantiomeric alcohols into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.govtcichemicals.comnih.gov These diastereomers have different physical properties and can be separated by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or achiral HPLC). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original alcohol. Common CDAs for alcohols include chiral carboxylic acids, isocyanates, or chloroformates.

Table 3: Overview of Chiral Separation Techniques for this compound

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase. | Direct separation, often high resolution. | Requires specialized and often expensive columns. |

| Derivatization | Conversion to diastereomers, separation by standard chromatography. | Utilizes standard laboratory equipment. | Requires additional reaction and purification steps; potential for racemization. |

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its chemical and biological properties. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques employed for this purpose.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation, denoted as the specific rotation ([α]), are characteristic of a specific enantiomer under defined conditions (temperature, solvent, and wavelength, typically the sodium D-line at 589 nm). For this compound, separating the enantiomers and measuring their specific rotations would be the first step. For instance, the (R)-enantiomer would exhibit a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer.

| Enantiomer | Specific Rotation [α]D (c 1, CHCl3) |

| (R)-1-(3-Hexenyl)cyclohexan-1-ol | +X.X° |

| (S)-1-(3-Hexenyl)cyclohexan-1-ol | -X.X° |

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (Δε) against wavelength. The resulting curve, with its positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule.

For this compound, the hydroxyl group and the carbon-carbon double bond of the hexenyl chain would be the primary chromophores of interest. The spatial relationship between these groups, dictated by the absolute configuration and the molecule's conformation, would govern the sign and intensity of the Cotton effects. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned.

Diastereoselective Control in Synthetic Pathways

The synthesis of this compound from achiral or racemic starting materials without diastereoselective control would result in a mixture of diastereomers if another chiral center is present or introduced. Achieving diastereoselective control is a key challenge in organic synthesis, aiming to favor the formation of one diastereomer over others.

A common strategy for the synthesis of tertiary alcohols like this compound is the addition of an organometallic reagent to a ketone. In this case, the addition of a (Z)-3-hexenyl organometallic reagent to cyclohexanone would be a direct approach.

To achieve diastereoselective control, a chiral auxiliary can be incorporated into the cyclohexanone ring. For example, starting with a chiral derivative of cyclohexanone would create a diastereomeric transition state upon reaction with the hexenyl nucleophile. The steric and electronic properties of the chiral auxiliary would direct the incoming nucleophile to one face of the ketone, leading to the preferential formation of one diastereomer of the product.

Another approach involves the use of a chiral catalyst to mediate the addition of the nucleophile to cyclohexanone. Chiral ligands complexed to a metal center can create a chiral environment around the ketone, influencing the trajectory of the nucleophilic attack and thus favoring one diastereomeric product.

The effectiveness of a diastereoselective reaction is quantified by the diastereomeric excess (d.e.), which indicates the excess of the major diastereomer over the minor one. A summary of hypothetical diastereoselective synthetic approaches is provided in the table below.

| Starting Material | Reagent | Chiral Influence | Major Diastereomer | Diastereomeric Excess (d.e.) |

| Cyclohexanone | (Z)-3-Hexenylmagnesium bromide | None | Racemic mixture | 0% |

| (R)-2-Methylcyclohexanone | (Z)-3-Hexenylmagnesium bromide | Substrate Control | (1S,2R) or (1R,2R) | Moderate to High |

| Cyclohexanone | (Z)-3-Hexenyllithium / Chiral Ligand | Catalyst Control | (R) or (S) | Variable |

Further research is required to explore these and other potential synthetic routes to access specific stereoisomers of this compound and to determine their specific chiroptical properties.

Advanced Spectroscopic Characterization and Structural Elucidation of Z 1 3 Hexenyl Cyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (Z)-1-(3-Hexenyl)cyclohexan-1-ol provides crucial information about the number of different types of protons and their neighboring environments. The presence of the hydroxyl group is confirmed by a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region.

A key feature of the spectrum is the signals corresponding to the (Z)-3-hexenyl side chain. The vinyl protons of the cis-double bond are particularly diagnostic, typically appearing as a multiplet in the range of 5.3-5.5 ppm. The allylic protons adjacent to the double bond and the hydroxyl-bearing carbon also show characteristic chemical shifts and coupling patterns, which help to piece together the connectivity of the side chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group (C-1) is characteristically deshielded and appears at a lower field. The carbons of the double bond in the Z-configuration also have distinct chemical shifts that differentiate them from an E-isomer. The remaining aliphatic carbons of the cyclohexyl ring and the hexenyl chain appear at higher fields.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 72.5 |

| C2' | 40.0 |

| C3' | 22.8 |

| C4' | 131.0 |

| C5' | 126.5 |

| C6' | 20.8 |

| C7' | 14.2 |

| Cyclohexyl C2, C6 | 38.5 |

| Cyclohexyl C3, C5 | 22.5 |

| Cyclohexyl C4 | 25.8 |

Note: These are predicted values and may vary slightly from experimental results.

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclohexyl ring and the hexenyl side chain. For instance, correlations would be observed between the vinyl protons and the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the cyclohexyl ring to the hexenyl side chain, for example, by observing a correlation from the protons on C-2' to the quaternary carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry, particularly the Z-configuration of the double bond. Key NOE correlations would be expected between the vinyl protons on C-4' and C-5', which are in close proximity in the cis-isomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.

Under EI conditions, this compound is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the tertiary alcohol functionality, this peak may be weak or absent. A prominent peak resulting from the loss of a water molecule (M-18) is often observed.

CI is a softer ionization technique that typically results in a more abundant protonated molecule [M+H]⁺, making it easier to determine the molecular weight.

MS/MS experiments on the [M+H]⁺ ion can provide further structural information. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern would likely involve cleavage of the C-C bond between the cyclohexyl ring and the side chain, as well as fragmentations within the hexenyl chain itself, providing further confirmation of the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample and identifying components within a mixture. For this compound, GC would separate the compound from any starting materials, byproducts, or isomers. The retention time would be specific to its volatility and interaction with the GC column stationary phase.

Following separation, the mass spectrometer would generate a fragmentation pattern. Key expected fragments for this compound would arise from the cleavage of the cyclohexanol (B46403) ring and the hexenyl side chain. The molecular ion peak [M]⁺ would be expected at m/z 182.3, corresponding to its molecular weight. capes.gov.br Common fragmentation pathways for tertiary alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage, which would involve the loss of the hexenyl chain or an alkyl fragment from the cyclohexane (B81311) ring. The presence of the double bond in the hexenyl chain would also lead to characteristic fragmentation patterns.

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

| m/z (charge-to-mass ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₂H₂₀]⁺ | Loss of H₂O from the alcohol |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the hexenyl side chain |

| 83 | [C₆H₁₁]⁺ | Hexenyl cation |

This table is predictive and based on common fragmentation patterns of tertiary alcohols and alkenes. Actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its hydroxyl (O-H) and alkene (C=C) groups.

Diagnostic Vibrational Frequencies of Hydroxyl and Alkene Groups

The hydroxyl group (O-H) stretch is one of the most characteristic signals in an IR spectrum, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration of the tertiary alcohol would be observed in the 1150-1250 cm⁻¹ range. quimicaorganica.org

The presence of the cis-alkene is confirmed by several signals. A C=C stretching vibration would appear around 1650 cm⁻¹, though its intensity can be weak for symmetrically substituted alkenes. The vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org A key diagnostic for the (Z)- or cis-configuration of the double bond is the C-H out-of-plane bending vibration, which gives a characteristic strong absorption in the range of 675-730 cm⁻¹.

Analysis of Hydrogen Bonding Effects

The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding would result in a broad absorption. If the sample were diluted in a non-polar solvent, a sharper, less intense "free" O-H stretching peak would emerge at a higher frequency (around 3600 cm⁻¹), while the broad band from hydrogen-bonded molecules would diminish. pressbooks.pub This effect allows for the study of molecular association in different environments.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | Alcohol | 3200-3600 (broad) |

| C-H Stretch (sp²) | Alkene | 3000-3100 |

| C-H Stretch (sp³) | Alkane (cyclohexyl) | 2850-2960 |

| C=C Stretch | Alkene | ~1650 |

| C-O Stretch | Tertiary Alcohol | 1150-1250 |

| C-H Bend (cis-alkene) | Alkene | 675-730 |

This table is based on established group frequencies and serves as a predictive guide. pressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. This compound contains an isolated carbon-carbon double bond, which is a chromophore. However, isolated alkene π → π* transitions typically occur at wavelengths below 200 nm. msu.eduuobabylon.edu.iq As standard UV-Vis spectrophotometers operate in the 200-800 nm range, it is unlikely that a significant absorption maximum (λ_max) would be observed for this compound. The absence of a strong absorption in the UV-Vis spectrum would therefore be consistent with its non-conjugated structure.

Raman Spectroscopy for Molecular Vibrations and Bonding Information

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The C=C stretching vibration of the alkene, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, expected around 1650 cm⁻¹. aps.org The symmetric C-C stretching vibrations of the cyclohexane ring would also be Raman active. The O-H stretch is typically weak in Raman spectra. The combination of IR and Raman data would provide a more complete picture of the vibrational modes of this compound.

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Assignment |

| ~2900 | C-H stretching (cyclohexyl and hexenyl) |

| ~1650 | C=C stretching (strong) |

| ~1450 | CH₂ scissoring |

| ~800-1000 | Cyclohexane ring vibrations |

This table is predictive based on typical Raman shifts for similar structures. capes.gov.braps.org

X-ray Crystallography for Solid-State Structure (if crystalline derivatives are available)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging.

However, if a crystalline derivative were prepared (e.g., a p-nitrobenzoate ester), X-ray analysis would confirm the cis-geometry of the double bond and the conformation of the cyclohexane ring (likely a chair conformation). It would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. As of now, no public crystallographic data for this compound or its derivatives are available.

Computational Chemistry and Theoretical Modeling of Z 1 3 Hexenyl Cyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules with high accuracy. These calculations are fundamental to predicting a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and electronic properties of a system.

For (Z)-1-(3-hexenyl)cyclohexan-1-ol, DFT would be instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure. The choice of functional and basis set is crucial for obtaining reliable results. Commonly used functionals for organic molecules include B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or larger sets like cc-pVTZ for higher accuracy.

DFT calculations can provide key energetic data, such as the heat of formation and strain energy of the cyclohexyl ring. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can reveal information about the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for understanding electronic transitions and chemical stability.

Table 1: Theoretical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | Value dependent on functional/basis set | Hartrees |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.8 | eV |

| HOMO-LUMO Gap | 8.3 | eV |

| Dipole Moment | 1.5 - 2.0 | Debye |

Note: These values are illustrative and would be precisely determined by the specific level of theory employed in the calculation.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for energies and molecular properties.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the geometries and energies of different conformers. This is particularly important for accurately determining the relative energies of conformers that are close in energy, such as different chair and boat conformations of the cyclohexane (B81311) ring or rotamers of the hexenyl side chain. These high-level calculations serve as a "gold standard" to validate the results obtained from more computationally efficient methods like DFT.

Quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. redalyc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict both ¹H and ¹³C NMR chemical shifts. redalyc.org These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing the calculated shifts with experimental data can help in the definitive assignment of resonances, especially for complex molecules with overlapping signals. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Cyclohexanol) | 72.5 |

| C2, C6 (Cyclohexanol) | 38.0 |

| C3, C5 (Cyclohexanol) | 22.5 |

| C4 (Cyclohexanol) | 25.8 |

| C1' (Hexenyl) | 40.2 |

| C2' (Hexenyl) | 23.5 |

| C3' (Hexenyl, C=C) | 128.9 |

| C4' (Hexenyl, C=C) | 132.1 |

| C5' (Hexenyl) | 20.7 |

| C6' (Hexenyl) | 14.3 |

Note: Predicted shifts are relative to a standard (e.g., TMS) and are based on typical values for similar structural motifs.

Vibrational Frequencies: The calculation of vibrational frequencies through a frequency analysis at a stationary point on the potential energy surface can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C stretching of the alkene, or O-H stretching of the alcohol group. These predictions are crucial for assigning the absorption bands in an experimental IR spectrum. A comparison of predicted and experimental frequencies can confirm the presence of specific functional groups.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy, it is often too computationally expensive for studying the dynamic behavior of large molecules over time. Molecular mechanics and dynamics simulations offer a computationally feasible alternative for exploring conformational landscapes and molecular motion.

This compound is a flexible molecule with multiple rotatable bonds and a cyclohexyl ring that can adopt different conformations. youtube.com A thorough conformational search is essential to identify the low-energy structures the molecule is likely to adopt. This process involves systematically or stochastically exploring the potential energy surface of the molecule.

Molecular mechanics force fields (e.g., MMFF94, AMBER) are used to rapidly calculate the energy of each conformation. The identified conformers are then subjected to energy minimization to find the nearest local energy minimum. This process results in a set of stable conformers and their relative energies, providing a picture of the molecule's conformational preferences. For the cyclohexane ring, the chair conformation is generally the most stable. youtube.com

Table 3: Relative Energies of Key Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) |

| Equatorial-Chair, Extended Chain | 0.0 (Global Minimum) |

| Axial-Chair, Extended Chain | 1.5 - 2.5 |

| Equatorial-Chair, Gauche Chain | 0.8 - 1.5 |

| Twist-Boat Conformations | > 5.0 |

Note: The relative energies are illustrative and depend on the specific force field used.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. rug.nlmdpi.com An MD simulation solves Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can provide insights into:

Conformational Interconversion: The simulation can show the transitions between different stable conformers, such as the ring flip of the cyclohexane moiety or rotations around the single bonds of the hexenyl side chain.

Interconversion Barriers: By analyzing the simulation trajectory, it is possible to estimate the energy barriers for these conformational changes. Methods like umbrella sampling or metadynamics can be employed to more accurately calculate the free energy profile along a specific reaction coordinate, such as a dihedral angle rotation.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational equilibrium and dynamics of the molecule.

These simulations provide a dynamic picture of the molecule's behavior that is not accessible from static quantum chemical calculations alone, offering a more complete understanding of its properties in a realistic environment.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of this compound, a tertiary allylic alcohol, can be envisioned through several synthetic routes, with the Grignard reaction being a prominent method. This involves the addition of a (Z)-3-hexenyl Grignard reagent to cyclohexanone (B45756). organic-chemistry.org Computational modeling of such a reaction would provide deep insights into the reaction mechanism, energetics, and the factors governing its stereoselectivity.

Theoretical Approach:

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of organometallic reactions like the Grignard addition. nih.gov By employing a suitable functional (e.g., B3LYP) and basis set, the potential energy surface of the reaction can be mapped out. This would involve locating and characterizing the geometries of the reactants, transition states, intermediates, and products.

Modeling the Reaction Pathway:

The modeling of the Grignard reaction pathway would typically involve the following steps:

Reactant Complex Formation: The initial step is the coordination of the carbonyl oxygen of cyclohexanone to the magnesium atom of the Grignard reagent. Computational models can determine the geometry and stability of this pre-reaction complex. nih.gov

Transition State Search: The key to understanding the reaction kinetics is the identification of the transition state (TS). For the Grignard addition, a four-membered cyclic transition state is often proposed. dtu.dk Computational methods can precisely locate this TS and calculate its geometry and imaginary frequency, which confirms it as a true transition state.

Transition State Characterization:

The characterization of the transition state provides crucial information about the reaction mechanism. Key parameters that would be analyzed include:

Bond Lengths: The lengths of the forming C-C bond and the breaking C=O and Mg-C bonds in the transition state indicate how far the reaction has progressed.

Vibrational Frequencies: A single imaginary frequency in the vibrational analysis of a stationary point confirms it as a first-order saddle point (a transition state). The corresponding vibrational mode illustrates the atomic motions that lead from the reactant complex to the product.

Activation Energy: The energy difference between the reactant complex and the transition state represents the activation barrier of the reaction. A lower activation energy indicates a faster reaction. dtu.dk

In the context of terpene biosynthesis, which involves similar carbocation intermediates, computational studies have shown that reaction pathways can be complex, sometimes involving bifurcations where a single transition state leads to multiple products. nih.gov While not directly a terpene, the potential for acid-catalyzed dehydration of this compound could lead to carbocation rearrangements, a process extensively studied in terpene chemistry using computational methods. nih.govrsc.org The mechanism of alcohol dehydration, whether proceeding through an E1 or E2 pathway, can be elucidated by studying the potential energy surfaces and the nature of the transition states involved. acs.orgbyjus.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.netorganic-chemistry.org For this compound, which likely possesses fragrance properties, QSAR models could be developed to predict the olfactory characteristics of its analogues.

Methodology for QSAR Studies:

A typical QSAR study on fragrance compounds analogous to this compound would involve:

Dataset Collection: A dataset of structurally related compounds with known odor properties (e.g., odor type, intensity, threshold) would be compiled. This could include other substituted cyclohexanols and unsaturated tertiary alcohols. google.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Information about molecular size and branching.

Geometrical descriptors: 3D aspects of the molecule like shape and surface area.

Quantum-chemical descriptors: Electronic properties such as dipole moment, frontier orbital energies (HOMO, LUMO), and partial atomic charges.

Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is built that correlates a subset of the calculated descriptors with the observed activity (e.g., odor intensity). insilico.eu

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, an external test set of compounds not used in the model development. unc.edu

Application to Fragrance Analogues:

For fragrance compounds, QSAR can help identify the key molecular features responsible for a particular scent. For instance, studies on other fragrance chemicals have shown that properties like molecular shape, size, and the presence of specific functional groups are crucial for their interaction with olfactory receptors. nih.gov

A hypothetical QSAR study on analogues of this compound might investigate how variations in the length and saturation of the alkyl chain, or substitutions on the cyclohexyl ring, affect the odor profile. The resulting model could then be used to predict the scent of novel, unsynthesized analogues, thereby guiding the design of new fragrance ingredients with desired olfactory properties.

Interactive Data Table: Hypothetical QSAR Descriptors for Cyclohexanol (B46403) Analogues

Below is a hypothetical and interactive table showcasing the types of descriptors that would be used in a QSAR study of cyclohexanol-based fragrance compounds. The values are for illustrative purposes only.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Odor Profile | Predicted Odor Intensity (Model) |

| 1-Propylcyclohexan-1-ol | 142.24 | 2.3 | Woody, Green | 5.8 |

| 1-Butylcyclohexan-1-ol | 156.27 | 2.8 | Floral, Woody | 6.5 |

| This compound | 182.31 | 3.5 | Green, Fruity, Woody | 7.2 |

| 1-(Cyclohexylmethyl)cyclohexan-1-ol | 196.34 | 4.1 | Camphorous, Earthy | 6.1 |

This table allows users to sort and filter data to visualize potential relationships between physicochemical properties and odor characteristics, which is the fundamental principle of QSAR.

Derivatization Strategies and Analogue Development Based on Z 1 3 Hexenyl Cyclohexan 1 Ol

Synthesis of Functionalized Esters and Ethers

The tertiary alcohol moiety of (Z)-1-(3-Hexenyl)cyclohexan-1-ol is a prime target for the synthesis of various ester and ether derivatives. These modifications can significantly alter the lipophilicity, steric bulk, and electronic properties of the parent compound.

The synthesis of acyl derivatives, or esters, from the tertiary alcohol can be achieved through several established methods. A common approach involves the reaction of the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. The choice of the acylating agent allows for the introduction of a wide variety of functional groups. For instance, using acyl chlorides with different chain lengths (e.g., acetyl chloride, butyryl chloride, stearoyl chloride) can systematically vary the lipophilicity of the resulting esters. Furthermore, acylating agents containing other functionalities, such as aromatic rings (e.g., benzoyl chloride) or heteroatoms, can be employed to probe specific interactions with biological targets. In a typical procedure, the reaction is carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether, with a tertiary amine base such as triethylamine (B128534) or pyridine. orgsyn.org

Table 1: Examples of Acyl Derivatives of this compound

| Acyl Group | Reagent | Potential Properties Modification |

|---|---|---|

| Acetyl | Acetyl chloride or Acetic anhydride | Increased polarity compared to longer chains |

| Butyryl | Butyryl chloride | Moderate increase in lipophilicity |

| Benzoyl | Benzoyl chloride | Introduction of an aromatic moiety, potential for π-stacking interactions |

| Trifluoroacetyl | Trifluoroacetic anhydride | Increased electron-withdrawing character, useful as a chemical probe |

| Acryloyl | Acryloyl chloride | Introduction of a reactive polymerizable group |

Silyl (B83357) ethers are valuable derivatives that can serve as protecting groups for the hydroxyl functionality or as intermediates for further transformations. The formation of silyl ethers from tertiary alcohols is generally accomplished by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)) in the presence of a base like imidazole (B134444) or triethylamine. organic-chemistry.org The steric bulk of the silyl group can be varied to fine-tune the stability of the resulting ether. For instance, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers. Other protective groups, such as the tetrahydropyranyl (THP) group, can also be introduced under acidic conditions. These derivatives are crucial in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked. A nickel-catalyzed approach has also been reported for the Z-selective synthesis of silyl enol ethers from ketones, which could be a potential, albeit indirect, route to related structures. nih.govorganic-chemistry.org

Table 2: Silyl and Other Protective Derivatives

| Protective Group | Reagent | Key Characteristics |

|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Easily introduced and removed, sensitive to acidic conditions |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | More stable than TMS ethers, robust to a wider range of conditions |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | Intermediate stability between TMS and TBDMS |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst | Stable to basic and nucleophilic reagents, cleaved by acid |

Preparation of Unsaturated Ketone and Aldehyde Analogues

Direct oxidation of the tertiary alcohol in this compound to a ketone or aldehyde is not feasible. However, unsaturated ketone and aldehyde analogues can be prepared through multi-step synthetic sequences. One plausible route involves the dehydration of the tertiary alcohol to form a mixture of dienes, followed by selective oxidation of the double bonds. Alternatively, an allylic oxidation of the hexenyl chain could yield an enone or enal while preserving the cyclohexyl ring structure. Another sophisticated approach could involve a organic-chemistry.orgorganic-chemistry.org-rearrangement of the corresponding allylic acetate, which can be synthesized from the parent alcohol. Gold(I)-catalyzed rearrangement of allenyl carbinol esters to functionalized 1,3-butadien-2-ol esters represents an advanced method for creating related unsaturated systems. organic-chemistry.org The synthesis of α,β-unsaturated ketones can also be achieved through tandem hydration/condensation of alkynes with aldehydes, suggesting that if the parent compound can be converted to an appropriate alkyne or aldehyde, this method could be applicable. rsc.org

Introduction of Halogen, Nitrogen, and Sulfur Containing Moieties

The introduction of heteroatoms such as halogens, nitrogen, and sulfur can dramatically alter the biological activity and pharmacokinetic properties of the molecule.

Halogenation: Halogens can be introduced by reacting the alcohol with hydrogen halides (e.g., HBr, HCl) or other halogenating agents like thionyl chloride (SOCl₂). These reactions often proceed via an SN1 mechanism and may be accompanied by rearrangements. Alternatively, the double bond in the hexenyl chain can be subjected to hydrohalogenation or dihalogenation to yield saturated halo-derivatives.

Nitrogen Introduction: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nitrogen nucleophile like sodium azide (B81097) to form an azide derivative. The azide can then be reduced to a primary amine. The Curtius rearrangement of a related carboxylic acid could also be a viable route to introduce a nitrogen functionality. researchgate.net

Sulfur Introduction: Similar to nitrogen introduction, the alcohol can be converted to a leaving group and then reacted with a sulfur nucleophile like sodium thiolate to form a thioether. Alternatively, reaction with thiourea (B124793) followed by hydrolysis can yield a thiol.

Cyclization and Ring-Closing Metathesis to Form Novel Ring Systems

The presence of the double bond in the hexenyl side chain and the cyclohexyl ring provides opportunities for intramolecular cyclization reactions to form novel bicyclic or spirocyclic systems. One of the most powerful methods for this transformation is ring-closing metathesis (RCM). If the cyclohexanol (B46403) is dehydrated to form a cyclohexadiene, the resulting triene system could undergo complex RCM reactions. A more direct approach would be to perform RCM on a derivative where a second double bond is introduced, for example, by attaching an allyl group to the oxygen atom. This would create a diene system amenable to RCM, potentially leading to the formation of a spirocyclic ether. The use of Grubbs' catalyst is common for such transformations. nih.gov Other cyclization strategies could include acid-catalyzed intramolecular Friedel-Crafts-type reactions if an aromatic ring is present in a derivative, or radical cyclizations.

Synthesis of Deuterium-Labeled Analogues for Mechanistic Studies

Deuterium-labeled analogues are invaluable tools for studying reaction mechanisms and understanding metabolic pathways. researchgate.netprinceton.edu For this compound, deuterium (B1214612) atoms can be introduced at various positions.

Labeling at the Carbinol Carbon: This could potentially be achieved by reducing a corresponding ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄). However, this would require the synthesis of the precursor ketone.

Labeling of the Alkene: The double bond can be deuterated through catalytic deuteration using D₂ gas and a metal catalyst like palladium on carbon. This would, however, saturate the double bond. Selective deuteration of the double bond while preserving its geometry is more challenging.

Labeling via H-D Exchange: Protons on carbons adjacent to the double bond or the hydroxyl group might be exchanged for deuterium under specific acidic or basic conditions using a deuterium source like D₂O. researchgate.net

These labeled compounds can be used in kinetic isotope effect studies to elucidate the rate-determining steps of reactions or as internal standards in mass spectrometry-based bioanalytical assays. For instance, deuterium labeling was used to establish the stereochemistry in the Wacker-type oxidative cyclization of an o-allylphenol. nih.gov

Table 3: Potential Deuterium Labeling Strategies

| Labeling Position | Method | Reagents | Application |

|---|---|---|---|

| C1-Deuterium | Reduction of precursor ketone | NaBD₄ | Mechanistic studies of reactions at the alcohol center |

| Hexenyl chain (saturated) | Catalytic deuteration | D₂, Pd/C | Metabolic fate studies |

| Allylic positions | H-D exchange | D₂O, acid or base catalyst | Studies of rearrangements and allylic reactions |

Investigation of Potential Biosynthetic Pathways and Natural Analogues

Comparative Analysis with Established Green Leaf Volatiles (GLVs) Biosynthesis Pathways

The linear C6 moiety of the target molecule, the (Z)-3-hexenyl group, is a hallmark of the Green Leaf Volatile (GLV) family. GLVs are C6 aldehydes, alcohols, and esters that are rapidly released by plants upon tissue damage. bohrium.comnih.gov Their biosynthesis originates from the oxidative degradation of C18 polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, via the lipoxygenase (LOX) pathway. researchgate.netmdpi.comebrary.net

The established GLV pathway proceeds through a cascade of enzymatic reactions:

Lipase Action: Upon cell disruption, lipases release free polyunsaturated fatty acids (C18:2 or C18:3) from membrane lipids. uliege.beresearchgate.net

Lipoxygenase (LOX) Dioxygenation: A lipoxygenase enzyme catalyzes the stereospecific insertion of molecular oxygen into the fatty acid chain. Depending on the enzyme, this occurs at either the C-9 or C-13 position, forming a fatty acid hydroperoxide. researchgate.netmdpi.com To form C6 volatiles, the 13-hydroperoxide intermediate is required.

Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). researchgate.netresearchgate.net The cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. uliege.beresearchgate.net

Alcohol Dehydrogenase (ADH) Reduction: The resulting (Z)-3-hexenal can be reversibly reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (also known as leaf alcohol), by the action of an alcohol dehydrogenase (ADH). ebrary.netnih.gov

The (Z)-3-hexenyl portion of "(Z)-1-(3-Hexenyl)cyclohexan-1-ol" is identical to the carbon skeleton of (Z)-3-hexen-1-ol, a primary product of the GLV pathway. This provides strong evidence that a significant part of its biosynthesis is directly linked to this well-characterized metabolic route. The formation of the C6 precursor likely follows the canonical LOX pathway up to the generation of a C6 aldehyde or alcohol.

Table 1: Key Enzymes in the Green Leaf Volatile (GLV) Biosynthesis Pathway

| Enzyme | Substrate(s) | Product(s) | Function in Pathway |

| Lipase | Membrane Lipids (e.g., Galactolipids) | Free Fatty Acids (e.g., Linolenic Acid) | Releases initial substrate from membranes. uliege.beresearchgate.net |

| 13-Lipoxygenase (13-LOX) | Linolenic Acid, O₂ | 13-Hydroperoxy-linolenic acid (13-HPOT) | Introduces oxygen to form a hydroperoxide. researchgate.netmdpi.com |

| 13-Hydroperoxide Lyase (13-HPL) | 13-Hydroperoxy-linolenic acid (13-HPOT) | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid | Cleaves the C18 hydroperoxide into C6 and C12 fragments. researchgate.netresearchgate.net |

| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal, NADPH/NADH | (Z)-3-Hexen-1-ol, NADP⁺/NAD⁺ | Reduces the C6 aldehyde to a C6 alcohol. ebrary.netnih.gov |

Hypothetical Enzymatic Transformations Leading to the Cyclohexanol (B46403) Moiety

The formation of the cyclohexanol ring and its subsequent linkage to the C6 hexenyl unit represents a significant departure from the standard GLV pathway. The biosynthesis of this cyclic moiety likely involves a separate set of enzymatic reactions, possibly analogous to those found in terpenoid biosynthesis. wikipedia.org

A plausible hypothetical pathway involves the following stages:

Formation of a Cyclic Precursor: The cyclohexanol ring could be synthesized independently. The biosynthesis of cyclic monoterpenes, for example, involves the cyclization of the linear C10 precursor geranyl pyrophosphate (GPP) by monoterpene synthase enzymes, often called cyclases. nih.govnih.gov These reactions can form six-membered rings through complex carbocation rearrangements. nih.gov It is conceivable that a similar cyclase acts on a yet-to-be-identified acyclic precursor to form a cyclohexyl intermediate.

Activation of Intermediates: For the coupling reaction to occur, one or both of the precursors—the C6 unit from the GLV pathway and the cyclic moiety—would likely need to be enzymatically activated. This could involve phosphorylation (e.g., forming a pyrophosphate ester like in terpene biosynthesis) or attachment to another carrier molecule.

Carbon-Carbon Bond Formation: A synthase or transferase-type enzyme would be required to catalyze the formation of the C-C bond between the C1 of the hexenyl chain and the C1 of the cyclohexanol ring. This key step would join the two biosynthetic branches. The enzyme would need to recognize both the linear C6 unit and the cyclic precursor.

Hydroxylation: The hydroxyl group on the cyclohexanol ring could be introduced either before or after the coupling step. If a cyclohexane (B81311) precursor is used, a hydroxylase, likely a cytochrome P450 monooxygenase (CYP450), could install the -OH group. Alternatively, if cyclohexanone (B45756) is an intermediate, an alcohol dehydrogenase could perform the reduction to cyclohexanol. nih.gov

An alternative hypothesis could involve the modification of a naturally occurring cyclohexanol-containing compound. Cyclohexanol itself has been reported in some plant species, including pomegranate and mango. nih.gov An enzyme could potentially catalyze the "prenylation" of this cyclohexanol with an activated C6 derivative from the GLV pathway.

Identification and Characterization of Putative Biosynthetic Enzymes

While no enzymes have been specifically identified and characterized for the biosynthesis of this compound, we can postulate the types of enzymes that would be involved based on the hypothetical pathway.